

Application Notes and Protocols for Ceftriaxone Administration in Animal Models of Sepsis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ceftriaxone**

Cat. No.: **B1232239**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **ceftriaxone** in preclinical animal models of sepsis. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of action of **ceftriaxone** and other potential therapeutic agents for sepsis.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Animal models are crucial for understanding the pathophysiology of sepsis and for the preclinical evaluation of new therapies. **Ceftriaxone**, a third-generation cephalosporin antibiotic, is widely used in clinical practice and is frequently employed in animal models of sepsis to control the underlying bacterial infection, allowing for the study of inflammatory and other pathophysiological processes. This document outlines common methodologies for inducing sepsis in animal models and protocols for the administration of **ceftriaxone**.

Animal Models of Sepsis

The two most frequently utilized animal models of sepsis are Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) administration.

- Cecal Ligation and Puncture (CLP): This model is considered the "gold standard" for sepsis research as it closely mimics the polymicrobial nature of clinical sepsis.^[1] It involves a

surgical procedure to ligate the cecum, followed by puncture with a needle to induce leakage of fecal contents into the peritoneal cavity, leading to peritonitis and systemic infection.

- Lipopolysaccharide (LPS) Administration: This model involves the systemic administration (typically intraperitoneal or intravenous) of LPS, a major component of the outer membrane of Gram-negative bacteria. LPS triggers a potent inflammatory response, mimicking many of the systemic inflammatory features of sepsis.

Quantitative Data Summary

The following tables summarize key quantitative data for the administration of **Ceftriaxone** in various animal models of sepsis.

Table 1: **Ceftriaxone** Dosage and Administration in Sepsis Models

Animal Model	Sepsis Induction	Ceftriaxone Dosage	Administration Route	Timing of Administration	Reference
Rat (Sprague-Dawley)	CLP	100 mg/kg	Intraperitoneal (i.p.)	Not specified	[2][3]
Rat (Wistar)	LPS (1 mg/kg, i.p.)	100 mg/kg	Intraperitoneal (i.p.)	24 hours post-LPS	[4][5]
Mouse	CLP	100 mg/kg	Subcutaneous (s.c.)	3 hours post-CLP	[6]
Rabbit	Salmonella enterica (i.v.)	15 mg/kg	Intravenous (i.v.)	Immediately after inoculum	[7]

Table 2: Pharmacokinetic Parameters of **Ceftriaxone** in Septic Rats (LPS Model)[4][5]

Parameter	Control + Ceftriaxone	LPS + Ceftriaxone
Bioavailability	Higher	Lower
Absorption	Higher	Lower
Terminal Half-life	Longer	Shorter
Clearance	149.31 mL/h/kg	195.30 mL/h/kg

Table 3: Effect of **Ceftriaxone** on Inflammatory Cytokines in Sepsis Models

Animal Model	Sepsis Induction	Cytokine	Effect of Ceftriaxone	Reference
Rabbit	Salmonella enterica	IL-6	Reduced	[7]
Rabbit	Salmonella enterica	TNF- α	Reduced	[7]
Rat	Ethanol Exposure	IL-10	Increased	
Rat	Ethanol Exposure	TNF- α	Reduced	
Rat	Ethanol Exposure	IFN- γ	Reduced (in PFC)	

Experimental Protocols

Cecal Ligation and Puncture (CLP) Sepsis Model in Mice

This protocol describes the induction of polymicrobial sepsis in mice via CLP.

Materials:

- Male C57BL/6 mice (8-12 weeks old)
- Anesthetic cocktail (e.g., ketamine/xylazine)

- Surgical instruments (scissors, forceps)
- Suture material (e.g., 4-0 silk)
- Needle (e.g., 21-gauge)
- Sterile saline
- **Ceftriaxone** solution
- Heating pad

Procedure:

- Anesthetize the mouse using an appropriate anesthetic cocktail via intraperitoneal injection.
- Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
- Shave the abdomen and disinfect the surgical area with an antiseptic solution.
- Make a 1-2 cm midline laparotomy to expose the abdominal cavity.
- Exteriorize the cecum and ligate it with a 4-0 silk suture at a desired distance from the tip (the percentage of cecum ligated determines the severity of sepsis).
- Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal matter to be extruded.
- Return the cecum to the abdominal cavity.
- Close the abdominal wall in two layers (peritoneum and skin) using sutures or surgical clips.
- Administer subcutaneous sterile saline for fluid resuscitation.
- Place the animal on a heating pad to maintain body temperature during recovery.
- At the designated time point (e.g., 3 hours post-CLP), administer **ceftriaxone** (e.g., 100 mg/kg, s.c.).[6]

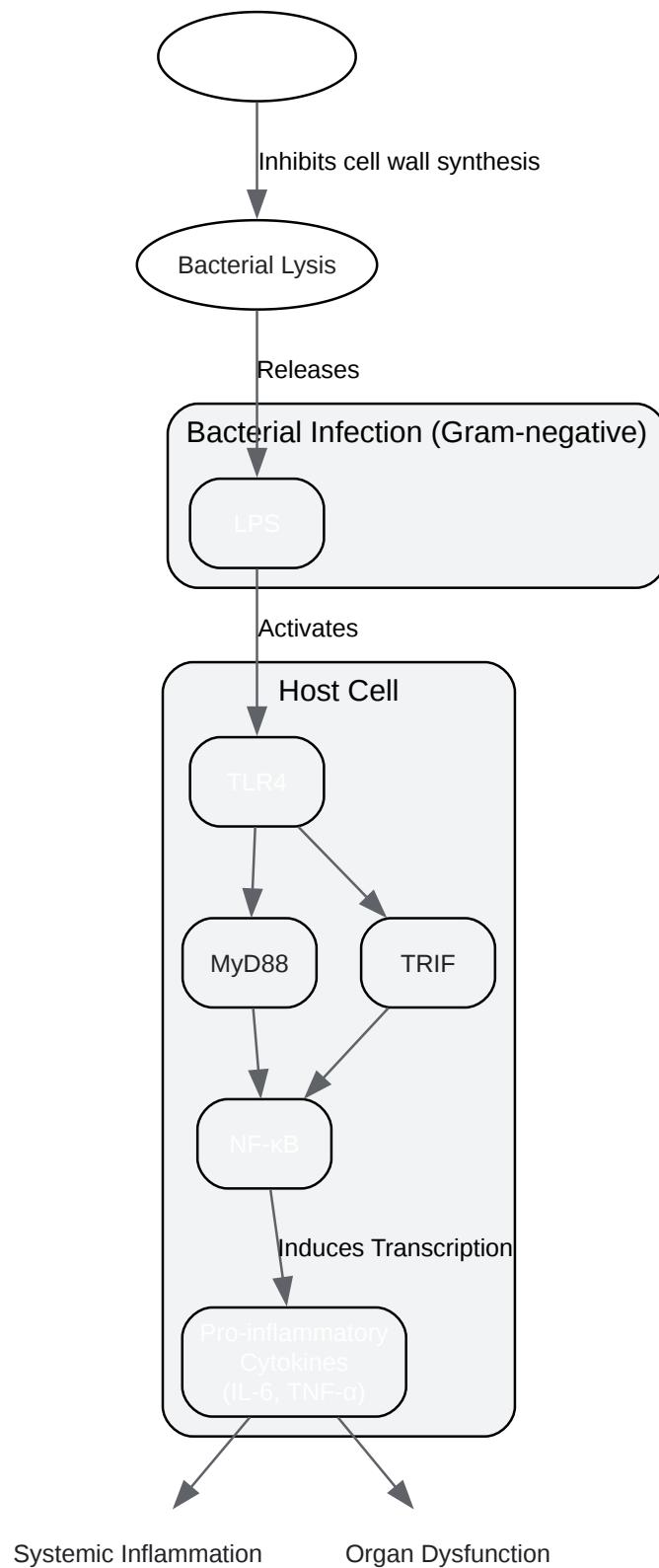
- Monitor the animals closely for signs of sepsis (e.g., piloerection, lethargy, hypothermia).

Lipopolysaccharide (LPS)-Induced Sepsis Model in Rats

This protocol outlines the induction of systemic inflammation in rats using LPS.

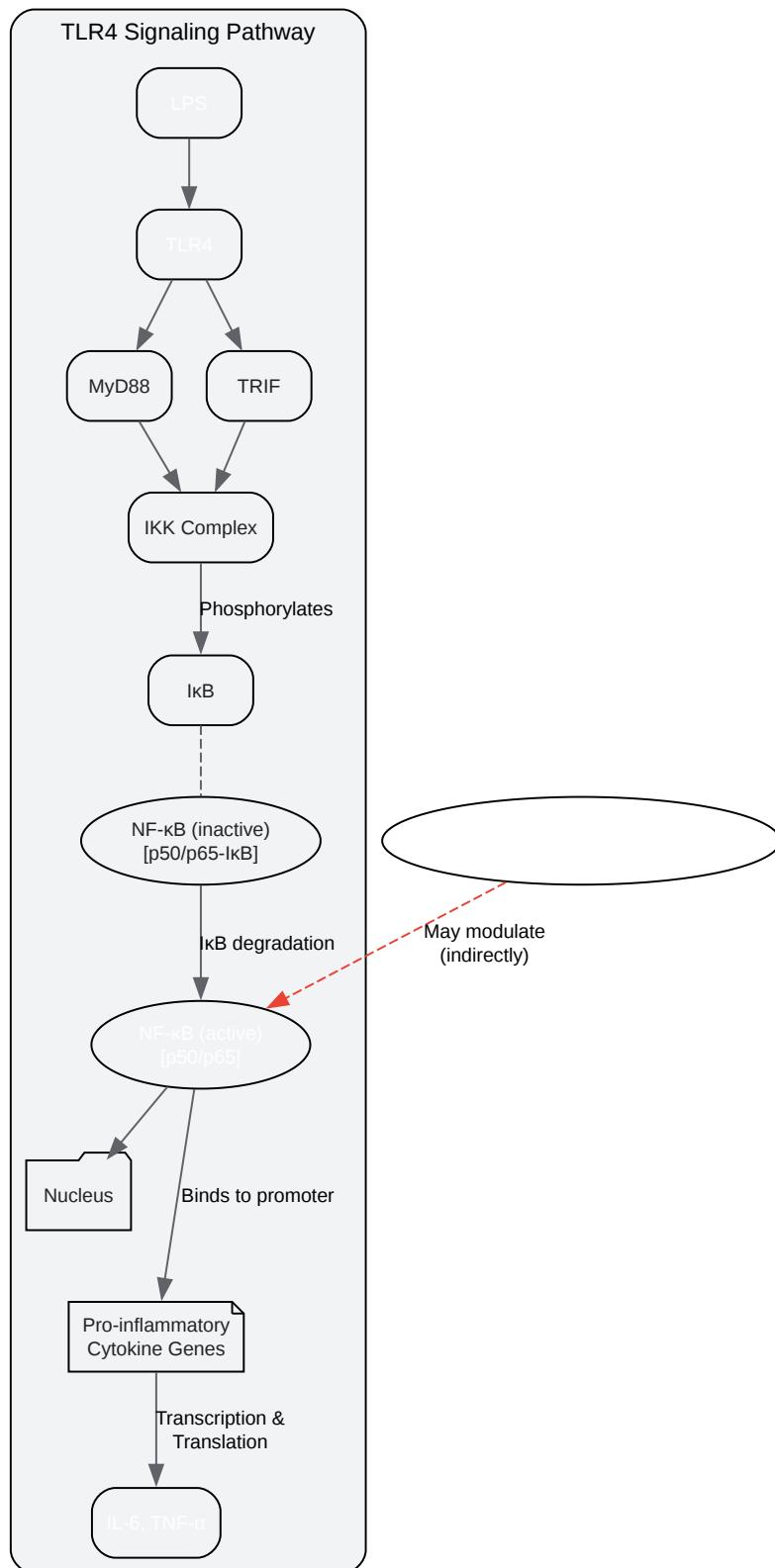
Materials:

- Male Wistar rats (200-250 g)
- Lipopolysaccharide (LPS) from *E. coli*
- Sterile, pyrogen-free saline
- **Ceftriaxone** solution
- Syringes and needles for injection


Procedure:

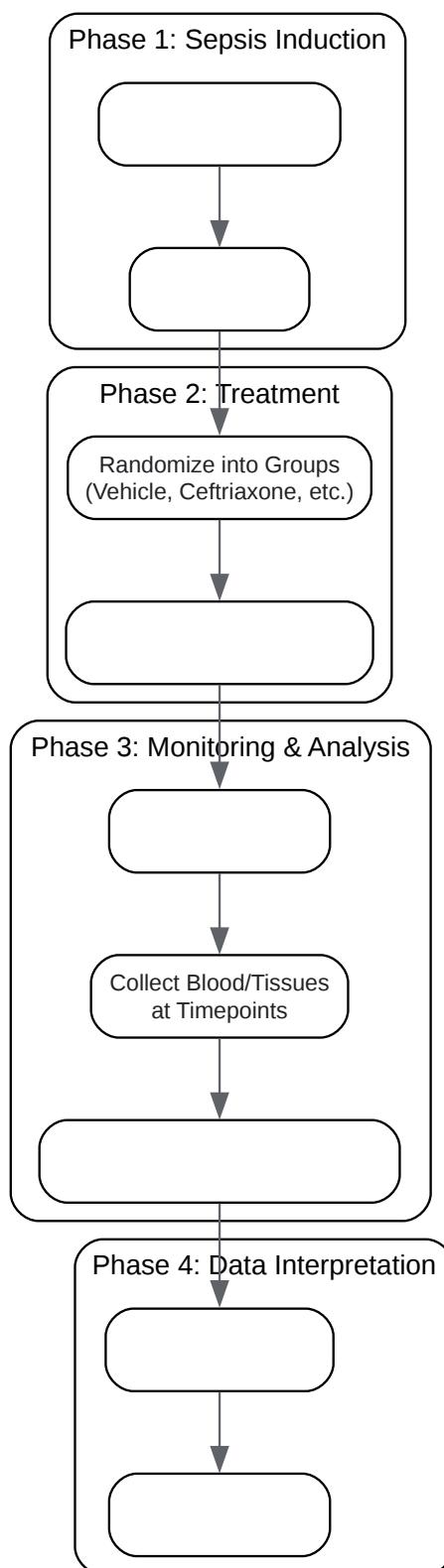
- Acclimatize the rats to the housing conditions for at least one week prior to the experiment.
- Prepare a stock solution of LPS in sterile saline.
- On the day of the experiment, weigh each rat to determine the correct volume for injection.
- Administer LPS via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.[4][5]
- Return the animals to their cages and monitor for signs of sickness behavior (e.g., lethargy, reduced food and water intake).
- At 24 hours post-LPS administration, administer **ceftriaxone** (100 mg/kg, i.p.).[4][5]
- At the desired experimental endpoint, collect blood and tissue samples for analysis.

Signaling Pathways and Experimental Workflows


Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in sepsis and the potential points of intervention by **ceftriaxone**.

[Click to download full resolution via product page](#)


Caption: **Ceftriaxone's primary antibacterial action and the subsequent inflammatory cascade.**

[Click to download full resolution via product page](#)

Caption: Potential modulation of the NF-κB signaling pathway by **ceftriaxone**.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General experimental workflow for evaluating **ceftriaxone** in sepsis models.

Conclusion

The provided application notes and protocols offer a foundational framework for the investigation of **ceftriaxone** in animal models of sepsis. Adherence to detailed and standardized protocols is essential for generating reproducible and reliable data. The quantitative data and signaling pathway diagrams serve as a reference for experimental design and data interpretation. Researchers are encouraged to adapt these protocols to their specific research questions and institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Changes in ceftriaxone pharmacokinetics/pharmacodynamics during the early phase of sepsis: a prospective, experimental study in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Coupling killing to neutralization: combined therapy with ceftriaxone/Pep19-2.5 counteracts sepsis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Ceftriaxone on Systemic and Central Expression of Anti- and Pro-inflammatory Cytokines in Alcohol-Preferring (P) Rats Exposed to Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Ceftriaxone Administration in Animal Models of Sepsis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1232239#ceftriaxone-administration-in-animal-models-of-sepsis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com